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molecular formula C8H11NO4S2 B189065 3,5-Bis(methylsulfonyl)aniline CAS No. 51859-12-2

3,5-Bis(methylsulfonyl)aniline

Cat. No. B189065
M. Wt: 249.3 g/mol
InChI Key: DLJOVNXLPVHDMZ-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

To a slurry of 1,3-bis(methylsulfonyl)-5-nitrobenzene (0.7 g) in methanol (10 mL) was added palladium on charcoal (0.1 g) and the mixture was hydrogenated at atmospheric pressure and 25° C. for 1 hour. The reaction mixture was filtered and evaporated. The residue was suspended in ethyl acetate (25 mL) and HCl in ethyl acetate (5 mL, appr. 2M) was added. Filtration afforded the desired aniline as its hydrochloride salt, which was converted into an isocyanate using diphosgene as described previously.
Name
1,3-bis(methylsulfonyl)-5-nitrobenzene
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=1)(=[O:4])=[O:3]>CO.[Pd]>[CH3:17][S:14]([C:7]1[CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:6]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
1,3-bis(methylsulfonyl)-5-nitrobenzene
Quantity
0.7 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
HCl in ethyl acetate (5 mL, appr. 2M) was added
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=C(C1)S(=O)(=O)C)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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